molecular formula C26H44N2O B097980 Saracocine CAS No. 15437-93-1

Saracocine

Cat. No. B097980
CAS RN: 15437-93-1
M. Wt: 400.6 g/mol
InChI Key: DNVZSDMHLPWULM-AHMRFOPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saracocine is a natural product that has been found to have potential in various scientific research applications. It is a bicyclic alkaloid that was first isolated from the plant Saraca asoca in 1969. Since then, it has been studied extensively for its various properties and potential uses.

Scientific Research Applications

1. Saracocine as a Bioactive Compound in Steroidal Alkaloids

Saracocine has been identified as a steroidal alkaloid isolated from the aerial parts of Sarcococca saligna. This compound, along with others like sarconidine and sarcorine, has been characterized through detailed spectroscopic studies, highlighting its chemical structure and potential biological activities (Atta-ur-rahman et al., 1997).

2. Immunomodulatory and Hepatoprotective Effects

Saracocine has been found to possess significant immunosuppressive activities. Studies indicate that saracocine, along with other compounds from Sarcococca saligna, can effectively suppress human T-cell proliferation and cytokine production. Additionally, saracocine exhibits hepatoprotective potential against liver injury, suggesting its therapeutic applications in immune modulation and liver protection (Hamid Ali et al., 2015).

3. Antispasmodic and Antidiarrheal Properties

Research indicates that saracocine and related steroidal alkaloids from Sarcococca saligna exhibit antispasmodic, antidiarrheal, and antisecretory properties. These compounds have shown effectiveness in inhibiting gut function and demonstrating calcium channel blocking activity, which provides a mechanistic basis for traditional uses of the plant in treating hyperactive gut states. This finding also opens potential avenues for exploring these compounds in treatments related to gastrointestinal disorders (Anwar-ul Hassan Giliani et al., 2005).

properties

CAS RN

15437-93-1

Molecular Formula

C26H44N2O

Molecular Weight

400.6 g/mol

IUPAC Name

N-[(1S)-1-[(3R,8S,9S,10R,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide

InChI

InChI=1S/C26H44N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24H,9-16H2,1-7H3/t17-,20+,21-,22+,23-,24-,25-,26+/m0/s1

InChI Key

DNVZSDMHLPWULM-AHMRFOPESA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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